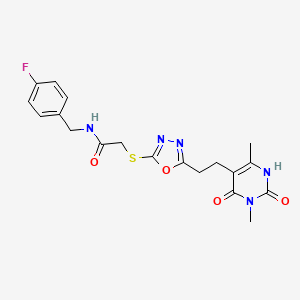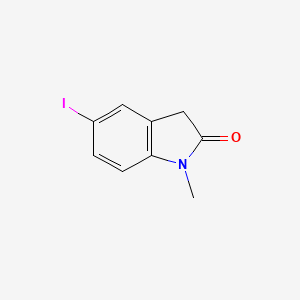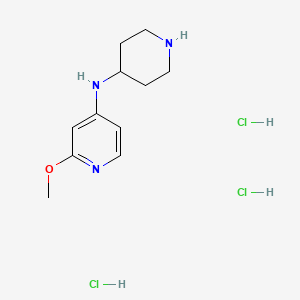![molecular formula C27H33N3O2 B2890492 1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine CAS No. 1448030-46-3](/img/structure/B2890492.png)
1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1’-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4’-bipiperidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “1’-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4’-bipiperidine” are not well-documented in the literature .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Compounds structurally related to "1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine" have been studied for their reactivity and potential in synthesizing new chemical entities. For example, the reactions of aminoxyls with dioxiranes have been explored, revealing insights into radical decomposition and the production of methoxyamines and quinoneimine-N-oxides, providing valuable information on free-radical mechanisms (Dinoi et al., 1998)[https://consensus.app/papers/reaction-aminoxyls-dioxiranes-dinoi/8434a28711ee53daab612e8577d9c4ff/?utm_source=chatgpt].
Binding Affinity and Biological Activity
Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site have been synthesized, demonstrating high affinity and selectivity towards sigma receptors, serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors (Perregaard et al., 1995)[https://consensus.app/papers/sigma-ligands-affinity-preference-sigma-binding-site-perregaard/c87499fb6eb15b0da436128fb6241f75/?utm_source=chatgpt]. These findings suggest potential applications in designing compounds with specific receptor targets, which could be relevant for the development of new therapeutic agents.
Antioxidant and Antimicrobial Potential
Novel compounds with piperidine cores have shown promising antioxidant and antimicrobial activities, indicating their potential in medicinal chemistry for the development of new therapeutic agents (Harini et al., 2014)[https://consensus.app/papers/novel-26bis4methoxyphenyl1methylpiperidin4one-oxime-harini/f55010160e1254cc9743b2121c558465/?utm_source=chatgpt].
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “1’-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4’-bipiperidine” could include further exploration of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not documented .
Propiedades
IUPAC Name |
[4-[(2-methylphenyl)methoxy]-1H-indol-2-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c1-20-8-3-4-9-21(20)19-32-26-11-7-10-24-23(26)18-25(28-24)27(31)30-16-12-22(13-17-30)29-14-5-2-6-15-29/h3-4,7-11,18,22,28H,2,5-6,12-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGAYPJZTCXDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)N4CCC(CC4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)


![Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2890418.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2890420.png)
![N-Butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)


![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2890426.png)
methanone](/img/structure/B2890427.png)


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)
